ethyl 5-((2-(2,6-dimethoxybenzamido)benzoyl)oxy)-2-methyl-1-phenyl-1H-indole-3-carboxylate
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Description
Synthesis Analysis
The synthesis of related indole derivatives involves the reaction of ethyl 2-(benzoylamino)-3-(phenylhydrazono)propanoates with polyphosphoric acid, leading to a variety of ethyl 3-(benzoylamino)-1H-indole-2-carboxylates. This method showcases the versatility of indole synthesis techniques, which can be adapted for the synthesis of ethyl 5-((2-(2,6-dimethoxybenzamido)benzoyl)oxy)-2-methyl-1-phenyl-1H-indole-3-carboxylate (Cucek & Verček, 2008).
Molecular Structure Analysis
The molecular structure of compounds similar to the target molecule has been elucidated using techniques like single-crystal X-ray diffraction. For example, the crystal structure of ethyl 2-(benzo[d]oxazol-2-yl)-5-oxo-3-(o-tolylamino)-2,5-dihydroisoxazole-4-carboxylate was determined, providing insights into the structural features, such as intramolecular hydrogen bonds, that could be relevant for understanding the target compound (Marjani, 2013).
Chemical Reactions and Properties
This compound can undergo various chemical reactions, including recyclizations and transformations that lead to the formation of different derivatives. For instance, the recyclization of ethyl 1-alkyl-5-benzoyl-6-methylsulfanyl-2-oxo-1,2-dihydropyridine-3-carboxylates into bicyclic N-alkyl-5-benzoyl-2-oxo-1,2-dihydropyridine-3-carboxamide derivatives demonstrates the potential for generating structurally diverse compounds from similar precursors (Britsun et al., 2009).
Physical Properties Analysis
The physical properties of compounds similar to this compound, such as solubility, melting point, and crystalline structure, are crucial for their application in various fields. These properties are often determined through experimental studies focusing on synthesis and crystallography (Yeong et al., 2018).
Scientific Research Applications
Synthesis and Chemical Transformations
Synthesis and Transformations of Ethyl 3-(Benzoylamino)-1H-indole-2-carboxylates A variety of ethyl 3-(benzoylamino)-1H-indole-2-carboxylates were synthesized, highlighting the diverse chemical reactions these compounds can undergo. One notable reaction involved the formation of debenzoylated hydrazide, demonstrating the compound's reactivity and potential for further chemical transformations (Cucek & Verček, 2008).
HPLC Tracing in Synthesis Technology Research into the synthesis technology of 6-bromo-2-bromomethyl-5-hydroxy-1-methyl-indole3-carboxylic acid ethyl ester used HPLC tracing to detect the compound, emphasizing the importance of precise analytical techniques in the synthesis and study of these complex molecules (Huang, 2013).
One-Pot Synthesis of Imidazolone Derivatives The compound facilitated a one-pot synthesis method, resulting in the creation of various imidazolone derivatives. This showcases the compound's versatility and utility in synthesizing new chemical entities, potentially useful in various scientific applications (Bezenšek et al., 2012).
Formation of Unexpected Products in Fischer Indolization A study on Fischer Indolization revealed the formation of unexpected angular benz [e] indoles, indicating the compound's propensity for surprising reactions and the complexity of its chemical behavior (Ishii et al., 1983).
Chemical Reactions and Pathways
Intramolecular Ring Formation and Thermal Decompositions The compound was involved in reactions leading to the formation of pyrrolo [1, 2-a] quinoline-3-carboxylates, illustrating its role in complex chemical reactions and the formation of intricate molecular structures (Yakushijin et al., 1982).
Spiro Heterocyclization of Pyrrolediones Ethyl 4,5-dioxo-2-phenyl-4,5-dihydro-1H-pynole-3-carboxylates reacted with various compounds to yield complex spiro heterocycles, showcasing the compound's utility in creating diverse and structurally complex molecules (Sal’nikova et al., 2019).
Synthesis of Novel Azaheterocycles The interaction with 5-aminotetrazole demonstrated an efficient synthetic approach to novel azaheterocycles, highlighting the compound's potential as a precursor in synthesizing new and potentially bioactive heterocyclic compounds (Goryaeva et al., 2015).
Recyclization into Bicyclic Carboxamide Derivatives Ethyl 1-alkyl-5-benzoyl-6-methylsulfanyl-2-oxo-1,2-dihydropyridine-3-carboxylates underwent recyclization, leading to the formation of fused N-alkyl-5-benzoyl-2-oxo-1,2-dihydropyridine-3-carboxamides, demonstrating the compound's potential in cyclization reactions and the formation of fused ring systems (Britsun et al., 2009).
properties
IUPAC Name |
ethyl 5-[2-[(2,6-dimethoxybenzoyl)amino]benzoyl]oxy-2-methyl-1-phenylindole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H30N2O7/c1-5-42-34(39)30-21(2)36(22-12-7-6-8-13-22)27-19-18-23(20-25(27)30)43-33(38)24-14-9-10-15-26(24)35-32(37)31-28(40-3)16-11-17-29(31)41-4/h6-20H,5H2,1-4H3,(H,35,37) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUBJKBVXVWRIMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=C1C=C(C=C2)OC(=O)C3=CC=CC=C3NC(=O)C4=C(C=CC=C4OC)OC)C5=CC=CC=C5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H30N2O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
578.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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